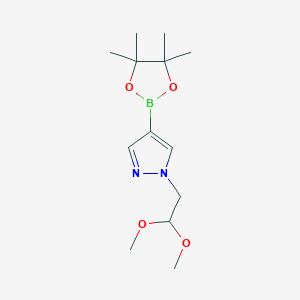

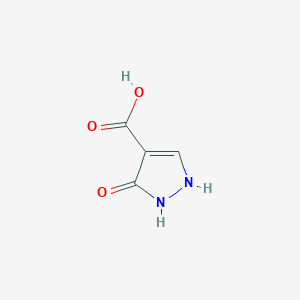

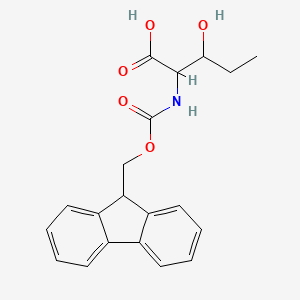

![molecular formula C10H10N2O2 B1319065 [4-(3-甲基-1,2,4-恶二唑-5-基)苯基]甲醇 CAS No. 362529-02-0](/img/structure/B1319065.png)

[4-(3-甲基-1,2,4-恶二唑-5-基)苯基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . Azilsartan is applied for hypertension medication, and opicapone was approved as adjunctive therapy of Parkinson disease .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary greatly depending on the specific compound and its substituents. For example, one compound was reported as a white solid with a melting point of 106.6–108.1 °C .

科学研究应用

Agricultural Biological Activities

The 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities beneficial for agriculture. They have been synthesized and evaluated for their effectiveness as chemical pesticides . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes diseases in rice plants, potentially leading to significant crop loss .

Antibacterial Agents

Some derivatives of 1,2,4-oxadiazole, including the compound , have shown excellent antibacterial activity against Xoo and Xanthomonas oryzae pv. oryzicola (Xoc) . These findings suggest that such compounds could serve as potential templates for discovering new antibacterial agents, offering an alternative to traditional antibiotics in combating plant bacterial diseases .

Enhanced Hydrolytic and Metabolic Stability

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but exhibits better hydrolytic and metabolic stability . This property makes it an important pharmacophore for creating novel drug molecules, particularly in environments where amide bonds might be too labile.

Synthesis and Reactivity of Oxadiazolium Salts

1,2,4-Oxadiazolium salts, derived from oxadiazole derivatives, have unique reactivity that is useful in synthetic organic chemistry . These salts serve as precursors for generating other heterocyclic and acyclic compounds through various synthetic transformations, expanding the toolkit available for chemical synthesis .

Anticancer Drug Development

The compound’s derivatives have been explored for their potential as inhibitors of the epidermal growth factor receptor (EGFR) enzyme . EGFR plays a critical role in cell cycle regulation, making it a promising target for anticancer drugs. The design and synthesis of innovative EGFR inhibitors could lead to new treatments for cancer .

Anticancer Evaluation

Further extending its application in anticancer research, 1,2,4-oxadiazole derivatives have been subjected to anticancer evaluation . These studies involve the design and synthesis of compounds followed by testing their efficacy against various cancer cell lines, contributing to the discovery of new anticancer agents .

作用机制

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are likely to interact with various targets, including enzymes and receptors, involved in these infectious diseases.

Mode of Action

1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets. The compound may bind to its targets, leading to changes in their function and subsequent biological effects.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may exert its effects by inhibiting the growth or replication of infectious agents.

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, material science, and organic synthesis .

属性

IUPAC Name |

[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHPDFFUEDRYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593232 |

Source

|

| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362529-02-0 |

Source

|

| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

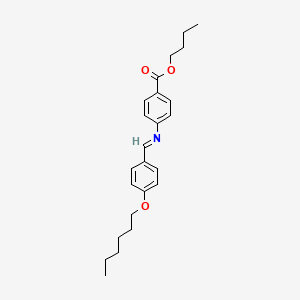

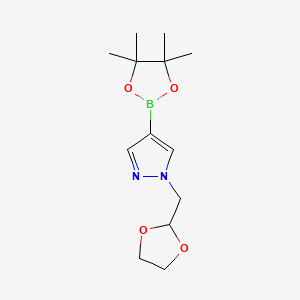

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)

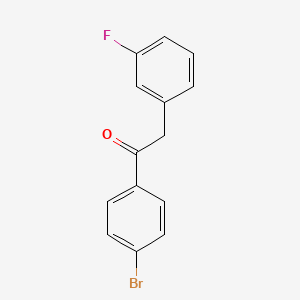

![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)

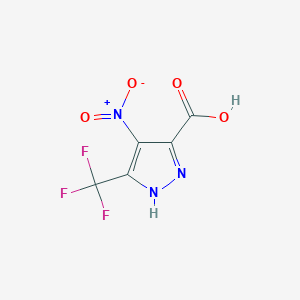

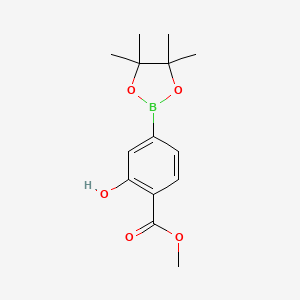

![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)